molecular formula C28H22 B14438793 9H-Fluorene, 9-[bis(4-methylphenyl)methylene]- CAS No. 80077-84-5

9H-Fluorene, 9-[bis(4-methylphenyl)methylene]-

Cat. No.: B14438793
CAS No.: 80077-84-5
M. Wt: 358.5 g/mol
InChI Key: FTQBHHCDOOFQER-UHFFFAOYSA-N
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Description

9H-Fluorene, 9-[bis(4-methylphenyl)methylene]- is a polycyclic aromatic hydrocarbon with the molecular formula C27H22. This compound is known for its unique structure, which includes a fluorene core substituted with two 4-methylphenyl groups at the 9-position. It is used in various scientific research applications due to its interesting chemical properties and potential for functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Fluorene, 9-[bis(4-methylphenyl)methylene]- typically involves the condensation reaction of 9-fluorenone with 4-methylbenzaldehyde in the presence of a base. The reaction proceeds through the formation of a carbanion intermediate, which then undergoes nucleophilic addition to the carbonyl group of the aldehyde, followed by dehydration to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9H-Fluorene, 9-[bis(4-methylphenyl)methylene]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of halogens, nitro groups, or other functional groups onto the aromatic rings.

Scientific Research Applications

9H-Fluorene, 9-[bis(4-methylphenyl)methylene]- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 9H-Fluorene, 9-[bis(4-methylphenyl)methylene]- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    9H-Fluorene, 9-methyl-: A simpler derivative with a single methyl group at the 9-position.

    9,9-Bis(4-methoxyphenyl)-9H-fluorene: Contains methoxy groups instead of methyl groups, affecting its electronic properties.

    9,9-Bis(4-hydroxyphenyl)-9H-fluorene: Features hydroxyl groups, which can form hydrogen bonds and increase solubility in polar solvents.

Uniqueness

9H-Fluorene, 9-[bis(4-methylphenyl)methylene]- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing new materials and studying structure-activity relationships in various applications.

Properties

CAS No.

80077-84-5

Molecular Formula

C28H22

Molecular Weight

358.5 g/mol

IUPAC Name

9-[bis(4-methylphenyl)methylidene]fluorene

InChI

InChI=1S/C28H22/c1-19-11-15-21(16-12-19)27(22-17-13-20(2)14-18-22)28-25-9-5-3-7-23(25)24-8-4-6-10-26(24)28/h3-18H,1-2H3

InChI Key

FTQBHHCDOOFQER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)C

Origin of Product

United States

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